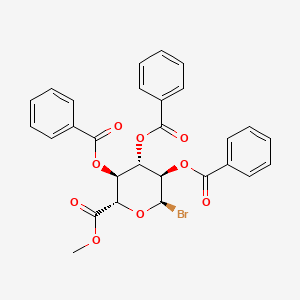
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl typically involves the bromination of glucuronic acid derivatives. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions often require a controlled environment with specific temperatures and solvents like chloroform or dichloromethane .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester bonds.
Major Products
The major products formed from these reactions include various substituted glucuronic acid derivatives and their corresponding alcohols .
Scientific Research Applications
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is utilized in several scientific research applications:
Proteomics: It is used as a reagent in the study of protein-carbohydrate interactions.
Carbohydrate Chemistry: The compound serves as a building block for the synthesis of more complex carbohydrates.
Drug Development: It is involved in the synthesis of glucuronide derivatives, which are important in drug metabolism studies.
Mechanism of Action
The mechanism of action of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl involves its interaction with specific molecular targets, primarily through its bromine and ester functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: This compound is similar in structure but contains acetyl groups instead of benzoyl groups.
Methyl acetobromo-α-D-glucuronate: Another similar compound used in similar research applications.
Uniqueness
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is unique due to its specific benzoyl protecting groups, which provide distinct chemical properties and reactivity compared to its acetylated counterparts .
Properties
Molecular Formula |
C28H23BrO9 |
|---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |
InChI Key |
KXTNIKNREDJJSO-LKTXNROYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















